Furan-2,5-dione;methyl 2-methylprop-2-enoate
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Overview
Description
Furan-2,5-dione;methyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C9H10O5. It is known for its unique structure, which includes a furan ring and an ester group. This compound is used in various industrial and scientific applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2,5-dione;methyl 2-methylprop-2-enoate can be synthesized through the polymerization of 2-methyl-2-propenoic acid methyl ester with furan-2,5-dione. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Furan-2,5-dione;methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
Furan-2,5-dione;methyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various polymers and other complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of coatings, adhesives, and other materials
Mechanism of Action
The mechanism of action of furan-2,5-dione;methyl 2-methylprop-2-enoate involves its reactivity with various molecular targets. The compound’s furan ring and ester group allow it to participate in a wide range of chemical reactions, including polymerization and cross-linking. These reactions are facilitated by the compound’s ability to act as an electron acceptor, making it highly reactive with nucleophiles and other reactive species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to furan-2,5-dione;methyl 2-methylprop-2-enoate include:
2,5-Furandione: Known for its use in the production of maleic anhydride.
2-Methyl-2-propenoic acid methyl ester: Used in the synthesis of various polymers.
Styrene: A key component in the production of polystyrene and other plastics.
Uniqueness
This compound is unique due to its combination of a furan ring and an ester group, which gives it a distinct reactivity profile. This makes it particularly useful in applications requiring high reactivity and versatility .
Properties
CAS No. |
25119-65-7 |
---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
furan-2,5-dione;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O2.C4H2O3/c1-4(2)5(6)7-3;5-3-1-2-4(6)7-3/h1H2,2-3H3;1-2H |
InChI Key |
NXFJXKDZEKNNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC.C1=CC(=O)OC1=O |
Related CAS |
25119-65-7 |
Origin of Product |
United States |
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